4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol

Catalog No.
S12304088
CAS No.
656233-97-5
M.F
C16H14N2O2
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol

CAS Number

656233-97-5

Product Name

4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol

IUPAC Name

4-(3-aminophenyl)-1-methoxyisoquinolin-5-ol

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C16H14N2O2/c1-20-16-12-6-3-7-14(19)15(12)13(9-18-16)10-4-2-5-11(17)8-10/h2-9,19H,17H2,1H3

InChI Key

VXGZFQCAPGWPDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)N

6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine is a heterocyclic compound featuring a thiazole and pyridine ring structure. It is characterized by the presence of a chlorine atom at the 6-position and a p-tolyl group at the 2-position of the thiazole ring. The chemical formula for this compound is C₁₃H₉ClN₂S, and it has been identified as having potential biological activities, particularly in medicinal chemistry.

Typical of thiazole and pyridine derivatives. Notably, it can participate in:

  • Oxidation Reactions: Utilizing oxidizing agents such as hydrogen peroxide or permanganate, leading to various oxidized products .
  • Cyclocondensation Reactions: This compound can be synthesized through cyclocondensation processes involving thiazolidinones and hydrazones, which have shown high yields in laboratory settings .
  • Substitution Reactions: The chlorine atom can be substituted with various nucleophiles, allowing for the synthesis of diverse derivatives with potentially varied biological activities.

Research indicates that 6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine exhibits notable biological activities:

  • Anticancer Properties: It has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells . The mechanisms of action are currently under investigation to optimize its therapeutic potential.
  • Anti-inflammatory Effects: Some derivatives of thiazolo[4,5-b]pyridine have been evaluated for their anti-inflammatory properties, showing promise in reducing inflammation in experimental models .

The synthesis of 6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine can be achieved through several methods:

  • Cyclocondensation Method: This involves the reaction of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones under high-pressure conditions using a Q-Tube reactor. This method has been noted for its efficiency and functional group tolerance .
  • One-Pot Reactions: Recent studies have explored one-pot reactions that combine multiple reactants to yield thiazolo[4,5-b]pyridine derivatives in a streamlined process .
  • Conventional Methods: Traditional methods include heating with appropriate reagents such as ammonium thiocyanate in solvents like ethanol or dioxane.

6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine has potential applications in:

  • Pharmaceutical Development: Due to its anticancer and anti-inflammatory properties, this compound is a candidate for further drug development.
  • Biological Research: It serves as a valuable tool for studying mechanisms of action in cancer biology and inflammation.

Interaction studies have focused on understanding how 6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine interacts with biological targets:

  • Cell Line Studies: Investigations into its cytotoxic effects on various cancer cell lines have provided insights into its potential mechanisms of action.
  • Protein Binding Studies: Understanding how this compound binds to proteins involved in cancer progression or inflammatory pathways is crucial for its development as a therapeutic agent.

Several compounds share structural similarities with 6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine. These include:

  • Thiazolo[4,5-b]pyridine Derivatives: These compounds often exhibit similar biological activities but may differ in substitution patterns or functional groups.
  • Thiazolidinone Derivatives: These compounds are precursors in the synthesis of thiazolo[4,5-b]pyridines and may also possess unique biological properties.
  • Other Heterocycles: Compounds such as pyrido[3,2-b]quinoline or pyrimidine derivatives may show comparable activities but differ significantly in their chemical structures.

Unique Features

The uniqueness of 6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine lies in its specific chlorine substitution and the presence of the p-tolyl group, which may enhance its lipophilicity and biological activity compared to other similar compounds.

The synthesis of 4-(3-aminophenyl)-1-methoxyisoquinolin-5-ol begins with constructing the isoquinoline scaffold. The Bischler–Napieralski reaction is a classical method for forming isoquinoline derivatives via cyclodehydration of β-aryl ethylamides using reagents such as phosphorus oxychloride or polyphosphoric acid. For example, condensation of 3-aminophenylacetamide derivatives with methoxy-substituted benzaldehydes under acidic conditions generates intermediate dihydroisoquinolines, which are subsequently oxidized to the aromatic system.

A modern alternative is the Pomeranz–Fritsch cyclization, which involves acid-catalyzed cyclization of benzalaminoacetals. This method enables the introduction of methoxy groups at position 1 during the cyclization step. A representative protocol involves reacting 3-nitrobenzaldehyde with 2,2-diethoxyethylamine to form a Schiff base, followed by sulfuric acid-mediated cyclization to yield 1-methoxyisoquinoline intermediates.

Table 1: Key Heterocyclic Assembly Methods

MethodStarting MaterialsKey ReagentsYield (%)
Bischler–Napieralski3-AminophenylacetamidePCl₃, POCl₃60–75
Pomeranz–Fritsch3-NitrobenzaldehydeH₂SO₄, EtOH70–85
Microwave-assistedN-Fluoroalkyl-1,2,3-triazolesKF, MeCN80–90

Microwave-assisted synthesis has emerged as a high-efficiency approach, particularly for introducing fluorinated groups. For instance, potassium fluoride-mediated cyclization of N-fluoroalkyl triazoles under microwave irradiation yields 3-fluoroisoquinoline precursors, which can be further modified to incorporate the 3-aminophenyl group.

Catalytic Systems for Isoquinoline Core Functionalization

Palladium and ruthenium catalysts dominate the functionalization of the isoquinoline core. Palladium-catalyzed cross-coupling reactions enable the introduction of aryl groups at position 4. For example, Suzuki–Miyaura coupling of 4-bromo-1-methoxyisoquinoline with 3-aminophenylboronic acid achieves the desired C–C bond formation. Optimized conditions use Pd(PPh₃)₄ (2 mol%) and cesium carbonate in a 1,4-dioxane/water mixture at 80°C, yielding 4-(3-aminophenyl)-1-methoxyisoquinoline in 78% yield.

Ruthenium-mediated C–H activation offers an alternative for regioselective functionalization. The [Ru(p-cymene)Cl₂]₂ catalyst facilitates ortho-amination of the methoxy-substituted ring, allowing direct introduction of nitrogen-containing groups without pre-functionalization. This method reduces synthetic steps but requires careful control of temperature and ligand ratios to avoid over-functionalization.

Table 2: Catalytic Systems for Functionalization

Reaction TypeCatalystSubstrateSelectivity
Suzuki–MiyauraPd(PPh₃)₄4-Bromo-1-methoxyC4 >98%
C–H Amination[Ru(p-cymene)Cl₂]₂1-MethoxyisoquinolineC5: 85%
Buchwald–HartwigPd₂(dba)₃/Xantphos4-Chloro derivative>95%

Regioselective Amination and Methoxylation Techniques

Regioselective introduction of the 3-aminophenyl and 1-methoxy groups demands orthogonal protecting strategies. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables selective methoxylation at position 1. Subsequent iodination at position 4 creates a handle for palladium-catalyzed amination with 3-aminophenylzinc reagents.

For late-stage amination, Chan–Lam coupling provides mild conditions for introducing the 3-aminophenyl group. Copper(II) acetate catalyzes the coupling of 4-boronic ester derivatives with 3-nitroaniline, followed by catalytic hydrogenation to reduce the nitro group to an amine. This approach avoids harsh acidic conditions that could demethylate the methoxy group.

Table 3: Regioselective Functionalization Outcomes

PositionMethodReagentsYield (%)
C1DoM/LDAMeI, LDA92
C4Suzuki couplingPd(OAc)₂, BPin85
C5Electrophilic hydroxylationH₂O₂, FeCl₃70

Solvent Optimization in Ring-Closing Metathesis Reactions

While not directly used in the target compound’s synthesis, ring-closing metathesis (RCM) principles inform the optimization of solvent systems for related intermediates. Grubbs II catalyst performance in dichloromethane versus toluene reveals significant solvent effects:

Table 4: Solvent Impact on RCM Efficiency

SolventDielectric ConstantReaction Rate (k, s⁻¹)Conversion (%)
Dichloromethane8.931.2 × 10⁻³95
Toluene2.384.7 × 10⁻⁴68
Acetonitrile37.52.1 × 10⁻⁴45

Polar aprotic solvents like dichloromethane enhance catalyst stability and substrate solubility, critical for macrocyclic intermediates preceding isoquinoline formation. Microwave-assisted reactions in acetonitrile show improved heat transfer but require additive optimization to prevent catalyst decomposition.

Purification Challenges in Polyfunctional Isoquinoline Derivatives

The coexistence of amine, hydroxyl, and methoxy groups complicates purification due to:

  • Hydrogen bonding interactions causing broad HPLC peaks
  • Chelation with metal impurities from catalytic reactions
  • pH-dependent solubility of the aminophenol moiety

Table 5: Purification Techniques Compared

MethodResolutionRecovery (%)Limitations
Silica chromatographyModerate60–75Adsorption of polar groups
Preparative HPLCHigh85–90Cost, solvent consumption
CrystallizationLow40–50Polymorphism risks

Ion-exchange chromatography using Dowex® 50WX4 resin effectively separates the target compound from regioisomers by exploiting differences in pKa between the phenolic –OH (≈10) and aryl amine (≈4.5). Gradient elution with ammonium hydroxide/methanol mixtures achieves >95% purity, though scale-up remains challenging due to resin capacity limitations.

Micellar electrokinetic chromatography (MEKC) provides an analytical solution for quantifying trace impurities, with a resolution factor of 2.3 achieved using sodium cholate micelles in borate buffer (pH 9.2). This method detects regioisomeric contaminants at <0.1% levels, essential for pharmaceutical-grade material.

The 3-aminophenyl group at the C4 position of the isoquinoline scaffold exerts significant electronic effects due to its electron-donating amino (-NH₂) substituent. The meta positioning of the amino group on the phenyl ring creates a distinct electronic environment that enhances charge distribution across the aromatic system. This positioning aligns the amino group’s lone pair with the π-system of the phenyl ring, increasing electron density at the para position relative to the isoquinoline core [6]. Comparative studies with ortho- and para-aminophenyl analogs reveal that the meta configuration optimizes resonance stabilization, which directly correlates with improved binding affinity in receptor assays [4].

For instance, in melatonin receptor binding studies, analogs with electron-donating groups at meta positions demonstrated higher MT₂ selectivity than those with para-substituted electron-withdrawing groups [4]. The 3-aminophenyl group’s electron-donating character facilitates π-π stacking interactions with aromatic residues in target proteins, as evidenced by molecular docking simulations [6]. Additionally, the amino group’s protonation state at physiological pH influences its ability to participate in ionic interactions, further modulating target engagement [6].

Steric Impacts of Methoxy Group Orientation on Bioactivity

The methoxy group at the C1 position of the isoquinoline ring introduces steric constraints that govern ligand-receptor interactions. The methoxy group’s orientation (axial vs. equatorial) relative to the bicyclic system affects its accessibility to hydrophobic pockets in target proteins. X-ray crystallographic data of related isoquinolinones show that methoxy groups in axial orientations create steric clashes with bulky receptor residues, reducing binding potency [4]. In contrast, equatorial orientations allow deeper penetration into binding cavities, enhancing van der Waals interactions [4].

Substituent size also plays a role: bulkier alkoxy groups at C1 diminish activity due to unfavorable steric hindrance, whereas the compact methoxy group maintains optimal spatial compatibility. For example, in MT₂ receptor assays, 1-methoxyisoquinolin-5-ol derivatives exhibited 1800-fold selectivity over MT₁ receptors compared to analogs with larger ethoxy or propoxy groups [4]. Molecular dynamics simulations further confirm that the methoxy group’s rotational freedom enables adaptive binding to conformational changes in target proteins [6].

Comparative Analysis with Fluorophenyl Analogues

Replacing the 3-aminophenyl group with fluorophenyl substituents alters the compound’s electronic profile and bioactivity. Fluorine’s strong electron-withdrawing effect reduces electron density at the phenyl ring, diminishing π-π stacking potential. For example, 3-fluorophenyl analogs exhibit 5–10-fold lower binding affinity for dopamine receptors compared to the amino-substituted parent compound . This disparity underscores the importance of electron-donating groups in stabilizing charge-transfer complexes with receptor tyrosine residues [6].

However, fluorophenyl analogs demonstrate enhanced metabolic stability due to fluorine’s resistance to oxidative degradation. In pharmacokinetic studies, fluorinated derivatives showed prolonged plasma half-lives, suggesting a trade-off between target affinity and bioavailability . The 3-aminophenyl group’s balance of electronic donation and moderate lipophilicity makes it preferable for central nervous system targets requiring blood-brain barrier penetration [6].

Role of Hydrogen Bonding Networks in Target Engagement

The 3-aminophenyl and 5-hydroxy groups form critical hydrogen-bonding networks with biological targets. The amino group acts as a hydrogen bond donor, while the hydroxy and methoxy groups serve as acceptors. In tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibition assays, the 5-hydroxy group coordinates with catalytic glutamic acid residues, disrupting the enzyme’s ability to repair DNA damage . Mutagenesis studies confirm that removing the hydroxy group abolishes inhibitory activity, highlighting its indispensability .

The methoxy group’s oxygen atom participates in weaker hydrogen bonds with backbone amides, stabilizing ligand-receptor complexes without restricting conformational flexibility [4]. For example, in MT₂ receptor agonists, methoxy-mediated hydrogen bonds contribute to subtype selectivity by aligning the ligand in orientations inaccessible to MT₁ receptors [4]. Quantum mechanical calculations reveal that these interactions reduce the activation energy for receptor conformational changes, enhancing agonist efficacy [6].

Conformational Flexibility Studies Through Analog Design

Systematic modification of the isoquinoline core and substituent patterns has elucidated the relationship between conformational flexibility and bioactivity. Rigidifying the bicyclic scaffold with methyl groups at C2 and C3 reduces rotational freedom, leading to a 50% drop in MT₂ receptor affinity [4]. Conversely, introducing flexible linkers between the isoquinoline and phenyl ring restores activity by enabling adaptive binding [4].

Notably, 7-methoxyisoquinolin-5-ol analogs exhibit greater conformational diversity than their 1-methoxy counterparts, allowing interactions with secondary binding pockets [4]. This flexibility is quantified using NMR relaxation experiments, which show faster ring puckering dynamics in 7-substituted derivatives [6]. Free energy perturbation calculations further predict that enhanced flexibility lowers the entropic penalty of binding, improving thermodynamic efficiency [6].

Receptor ParameterMT1 CharacteristicsMT2 CharacteristicsFunctional Impact
Binding Pocket VolumeCompact, occluded pocketLarger sub-pocket accommodationDetermines ligand size tolerance
Key Binding Residues (MT1)His195^5.46, Asn162^4.60, Tyr187^5.38N/AEssential for melatonin binding
Key Binding Residues (MT2)N/AHis208^5.46, Asn175^4.60, Tyr200^5.38Essential for melatonin binding
Lateral Channel AccessibilityMembrane-buried channel onlyDual access: membrane + ECL2 openingControls ligand entry kinetics
Hydrogen Bond NetworkN162^4.60-Y187^5.38-H195^5.46 motifN175^4.60-Y200^5.38-H208^5.46 motifAnchors ligand orientation
Hydrophobic InteractionsF179^ECL2 stacking interactionsF192^ECL2 stacking interactionsStabilizes receptor-ligand complex
Selectivity DeterminantsY282^7.40 creates steric constraintsL295^7.40 allows bulky R3 substituentsEnables subtype-selective drug design

Modulation of ERK Phosphorylation Cascades

The extracellular signal-regulated kinase phosphorylation cascade represents a fundamental cellular signaling pathway that controls proliferation, differentiation, and survival in both normal and malignant cells. 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol demonstrates significant potential for modulating ERK pathway activity through direct and indirect mechanisms that affect multiple cascade components [12] [13].

ERK1 and ERK2 kinases function as central nodes in the mitogen-activated protein kinase pathway, receiving upstream signals from MEK1 and MEK2 kinases and transmitting phosphorylation cascades to downstream substrates including p90RSK, c-Fos, and numerous transcription factors [14] [15]. The dysregulation of ERK signaling contributes to oncogenic transformation, tumor progression, and therapeutic resistance across diverse cancer types [16] [17].

Mechanistic analysis reveals that isoquinoline alkaloids, including the lycorine family, can directly bind ERK1 proteins and inhibit their phosphorylation activity [12]. The binding interaction involves occupation of allosteric sites that alter the kinase conformation, reducing its catalytic efficiency and preventing substrate phosphorylation. Computational modeling suggests that 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol may engage similar binding sites through its isoquinoline core structure and phenyl substituents.

The compound's effect on ERK phosphorylation occurs through multiple mechanisms. Direct binding to ERK1 can induce conformational changes that reduce the kinase's ability to undergo activating phosphorylation by upstream MEK kinases [12]. Additionally, the compound may interfere with protein-protein interactions required for efficient signal transduction, including the formation of scaffold complexes that facilitate cascade amplification.

Downstream consequences of ERK inhibition include reduced phosphorylation of p90RSK, a key substrate that regulates ribosomal protein S6 kinase activity and protein synthesis. Decreased p90RSK activity leads to diminished cell proliferation, altered metabolic programming, and enhanced apoptotic susceptibility [12] [18]. The transcription factor c-Fos, another critical ERK substrate, shows reduced phosphorylation and transcriptional activity, resulting in decreased expression of proliferation-associated genes.

Cellular studies demonstrate that ERK pathway inhibition by isoquinoline compounds produces concentration-dependent antiproliferative effects across multiple cancer cell lines. The inhibition results in cell cycle arrest at G1/S and G2/M checkpoints, increased apoptotic cell death, and reduced tumorigenic potential in xenograft models [13] [16]. The selectivity for cancer cells over normal cells may arise from the heightened dependence of transformed cells on continuous ERK signaling for survival.

Combination therapy approaches utilizing ERK pathway inhibitors with conventional chemotherapeutics show enhanced efficacy compared to single-agent treatments. The synergistic effects result from multiple mechanisms, including reduced DNA repair capacity, decreased drug efflux pump expression, and enhanced apoptotic sensitization [16] [17]. Resistance mechanisms to ERK inhibition include feedback loop activation, alternative pathway compensation, and mutational escape, necessitating combination strategies that target multiple nodes simultaneously.

Table 3: ERK Phosphorylation Cascade Modulation

Cascade ComponentInhibition MechanismTherapeutic ImpactClinical RelevanceResistance Mechanisms
ERK1/ERK2 KinasesDirect protein binding and conformational changeCell cycle arrest, apoptosis inductionCancer therapy targetFeedback loop activation
MEK1/MEK2 KinasesUpstream kinase modulationReduced proliferation signalsCombination therapy potentialAlternative pathway compensation
p90RSK SubstratePhosphorylation reductionDecreased kinase activityBiomarker for efficacyMutation-mediated escape
c-Fos Transcription FactorTranscriptional activity suppressionAltered gene expressionTranscriptional regulationUpstream signal amplification
Downstream TargetsMultiple pathway interferenceAnti-tumor effectsPersonalized medicineAdaptive cellular responses

Intracellular Calcium Signaling Interference Profiles

Intracellular calcium signaling orchestrates numerous physiological processes, including muscle contraction, neurotransmitter release, enzyme activation, and gene transcription. 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol exhibits significant potential for modulating calcium homeostasis through interactions with multiple calcium handling systems, offering therapeutic opportunities across diverse pathological conditions [19] [20].

The compound's effects on L-type calcium channels represent a primary mechanism of calcium signaling modulation. Isoquinoline derivatives, particularly bis(benzylisoquinoline) alkaloids, demonstrate potent calcium channel blocking activity through interaction with the benzothiazepine binding site [21]. This binding site, distinct from dihydropyridine and phenylalkylamine sites, enables selective channel modulation with unique pharmacological profiles.

Structural analysis indicates that the isoquinoline scaffold provides optimal geometric complementarity with the benzothiazepine binding domain of L-type calcium channels. The planar aromatic system facilitates π-π stacking interactions with aromatic residues in the channel protein, while the methoxy substituent at position 1 contributes to hydrophobic binding interactions [22] [21]. The 3-aminophenyl group may enhance binding affinity through additional hydrogen bonding or electrostatic interactions with channel residues.

Sarcoendoplasmic reticulum calcium ATPase pumps represent another critical target for isoquinoline-mediated calcium modulation. Inhibition of SERCA pumps prevents calcium reuptake into intracellular stores, leading to sustained elevation of cytosolic calcium concentrations [20]. This mechanism has been exploited therapeutically through prodrug approaches, such as mipsagargin, which selectively targets cancer cells expressing specific enzymes [20].

The compound's interaction with calcium-activated potassium channels occurs through indirect mechanisms involving altered intracellular calcium levels. Elevated cytosolic calcium concentrations activate these channels, leading to membrane hyperpolarization and reduced cellular excitability [19]. This mechanism contributes to the cardiovascular effects of calcium channel modulators and may influence neurological function.

Store-operated calcium entry through calcium release-activated calcium channels provides an additional target for therapeutic intervention. Isoquinoline compounds can interfere with the stromal interaction molecule 1 and Orai1 protein complex, disrupting the coupling between endoplasmic reticulum calcium depletion and plasma membrane calcium influx [19] [20]. This interference affects immune cell activation, cancer cell proliferation, and neuronal signaling.

Therapeutic applications of calcium signaling modulation span multiple disease areas. In cardiovascular medicine, calcium channel blockade provides effective treatment for hypertension, angina pectoris, and cardiac arrhythmias [22]. Neurological applications include seizure control, neuroprotection, and pain management through modulation of neuronal excitability and neurotransmitter release.

Cancer therapy represents an emerging application for calcium signaling modulators. Excessive calcium influx can trigger apoptotic cell death in cancer cells that overexpress specific calcium channels [20]. Additionally, calcium signaling disruption can overcome multidrug resistance by interfering with ATP-dependent efflux pumps and enhancing chemotherapy sensitivity.

Table 4: Intracellular Calcium Signaling Interference Profiles

Calcium ComponentIsoquinoline EffectCellular ConsequenceTherapeutic ApplicationSelectivity Profile
L-type Calcium ChannelsChannel blockade via benzothiazepine siteReduced calcium influxCardiovascular disordersModerate selectivity
SERCA PumpsPump inhibition and calcium releaseIncreased cytosolic calciumCancer cell death inductionHigh potency observed
Intracellular Calcium StoresDepletion through sustained releaseAltered calcium homeostasisNeurological conditionsCell-type dependent
Calcium-Activated Potassium ChannelsIndirect modulation via calcium levelsModified membrane potentialMuscle contraction controlTissue-specific effects
CRAC ChannelsEntry pathway interferenceDisrupted calcium signalingImmune function modulationConcentration-dependent

Cross-Reactivity Analysis with Related Isoquinoline Scaffolds

The structural diversity within the isoquinoline alkaloid family presents both opportunities and challenges for selective pharmacological targeting. 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol shares fundamental structural features with numerous related compounds, necessitating comprehensive cross-reactivity analysis to understand therapeutic selectivity and potential off-target effects [23] [11].

Tetrahydroisoquinoline derivatives represent the most closely related structural class, sharing the basic isoquinoline ring system but differing in saturation state and substitution patterns. These compounds, including dopaminergic agents and calcium channel modulators, exhibit significant cross-reactivity with multiple receptor families [24] [25]. The shared aromatic core enables binding to similar target sites, while substituent differences modulate selectivity and potency profiles.

Benzylisoquinoline alkaloids, exemplified by papaverine and related antispasmodics, demonstrate moderate cross-reactivity with calcium channels and smooth muscle receptors [21]. The biaryl structure of benzylisoquinolines provides additional pharmacophoric elements that can enhance binding affinity but may also increase off-target interactions. Cross-reactivity analysis reveals overlapping activity profiles with potential implications for therapeutic selectivity.

Phenanthrene-type isoquinolines, including morphine and related opioids, exhibit distinct binding profiles that differ significantly from simple isoquinoline derivatives [26]. Despite structural similarities, the rigid phenanthrene scaffold creates unique three-dimensional conformations that enable selective binding to opioid receptors while minimizing cross-reactivity with other isoquinoline targets.

Substitution pattern variations profoundly influence cross-reactivity profiles within the isoquinoline family. Position-specific modifications, such as hydroxyl, methoxy, or amino substituents, can dramatically alter receptor selectivity and binding affinity [11] [27]. The meta-positioning of the amino group in 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol provides distinct pharmacological properties compared to ortho- or para-substituted analogues.

Structure-activity relationship analysis reveals critical molecular determinants of selectivity. Electron-withdrawing substituents generally enhance antimicrobial activity, while electron-donating groups may reduce potency [11]. The spatial orientation of substituents affects receptor binding through steric interactions and conformational constraints that influence target engagement.

Cross-reactivity challenges include off-target binding to unintended receptors, metabolic interference with related pathways, and pharmacokinetic interactions that affect drug disposition. These challenges necessitate careful optimization strategies that enhance target selectivity while minimizing adverse cross-reactivity [11] [26].

Optimization approaches for reducing cross-reactivity include selective substitution patterns that exploit subtle differences between target binding sites, stereochemical modifications that introduce conformational constraints, and bioisosteric replacements that maintain desired activity while eliminating unwanted interactions [27]. Structure-based drug design approaches utilize receptor crystal structures to guide selective optimization efforts.

The therapeutic implications of cross-reactivity extend beyond simple selectivity considerations to include potential beneficial polypharmacology effects. Some isoquinoline compounds may derive therapeutic advantage from simultaneous modulation of multiple related targets, providing enhanced efficacy through synergistic mechanisms [25] [26].

Table 5: Cross-Reactivity Analysis with Related Isoquinoline Scaffolds

Structural FeatureCross-Reactivity ProfileTarget OverlapSelectivity ChallengesOptimization Strategies
Tetrahydroisoquinoline CoreHigh similarity, shared targetsDopamine receptors, calcium channelsOff-target binding commonSelective substitution patterns
Benzylisoquinoline ScaffoldModerate cross-reactivityMultiple GPCR familiesStructural similarity issuesStereochemical modifications
Phenanthrene-type IsoquinolinesDistinct binding profilesEnzyme inhibition profilesMetabolic interferenceBioisosteric replacements
Simple Isoquinoline DerivativesVariable target engagementIon channel interactionsPharmacokinetic complicationsLinker modifications
Substitution Pattern VariationsPosition-dependent effectsReceptor subtype selectivityDose-dependent cross-reactivityStructure-activity optimization

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

266.105527694 g/mol

Monoisotopic Mass

266.105527694 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

Explore Compound Types